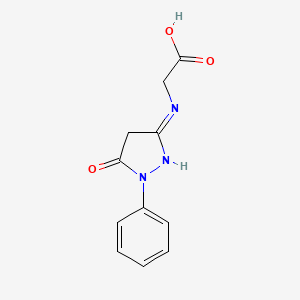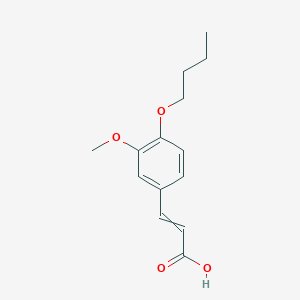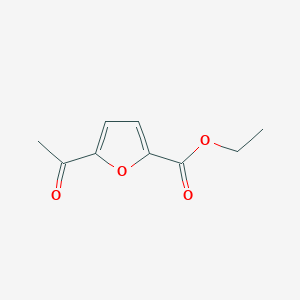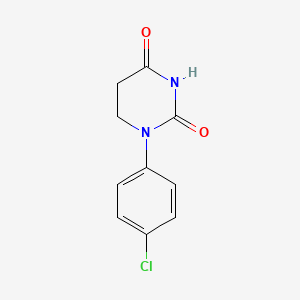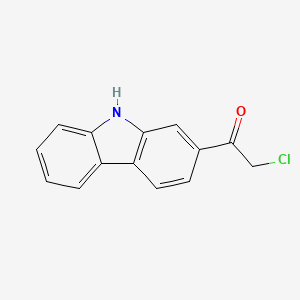![molecular formula C10H6O2S B14011795 2-(Benzo[b]thiophen-2-yl)-2-oxoacetaldehyde](/img/structure/B14011795.png)
2-(Benzo[b]thiophen-2-yl)-2-oxoacetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzo[b]thiophen-2-yl)-2-oxoacetaldehyde is a heterocyclic compound featuring a benzothiophene ring fused with an aldehyde group. Benzothiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[b]thiophen-2-yl)-2-oxoacetaldehyde can be achieved through several methods. One common approach involves the Pd-catalyzed Sonogashira coupling reaction between 2-iodothiophenol and phenylacetylene . This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production methods for benzothiophene derivatives often involve large-scale catalytic processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[b]thiophen-2-yl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: 2-(Benzo[b]thiophen-2-yl)-2-oxoacetic acid.
Reduction: 2-(Benzo[b]thiophen-2-yl)-2-hydroxyacetaldehyde.
Substitution: This compound derivatives with halogen or nitro groups.
Scientific Research Applications
2-(Benzo[b]thiophen-2-yl)-2-oxoacetaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 2-(Benzo[b]thiophen-2-yl)-2-oxoacetaldehyde involves its interaction with specific molecular targets. For instance, benzothiophene derivatives are known to inhibit certain enzymes, such as beta-lactamase, by binding to their active sites. This interaction disrupts the enzyme’s function, leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine: Another heterocyclic compound with similar structural features.
2-(Benzo[b]thiophen-2-yl)pyridine: Shares the benzothiophene core but with a pyridine ring.
Tris(2-(benzo[b]thiophen-2-yl)pyridine)iridium(III): A complex with multiple benzothiophene units.
Uniqueness
2-(Benzo[b]thiophen-2-yl)-2-oxoacetaldehyde is unique due to its specific combination of a benzothiophene ring and an aldehyde group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H6O2S |
|---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
2-(1-benzothiophen-2-yl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C10H6O2S/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-6H |
InChI Key |
RZWWYXHKLBRYDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


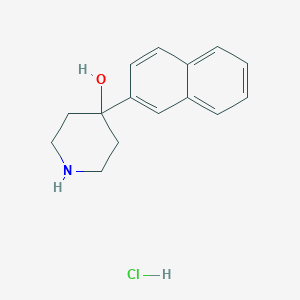

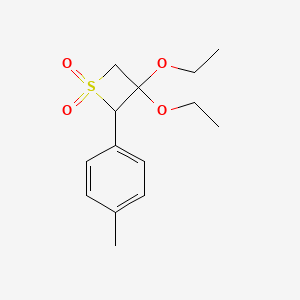
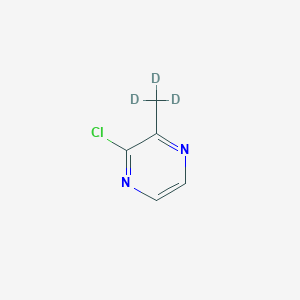
![6,6-Dimethyl-3-methylidene-1-oxaspiro[4.5]decane-2,7-dione](/img/structure/B14011738.png)
![2-[(1,2-Diphenylhydrazinyl)methyl]quinoline](/img/structure/B14011742.png)
![1,2-Dimethyl-1-[[methyl(methylamino)amino]-phenoxyphosphinothioyl]hydrazine](/img/structure/B14011743.png)

